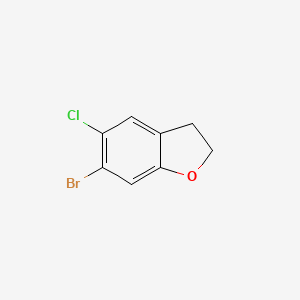

6-Bromo-5-chloro-2,3-dihydrobenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFBIHVBSBTHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C21)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345120-17-3 | |

| Record name | 6-bromo-5-chloro-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 6 Bromo 5 Chloro 2,3 Dihydrobenzofuran and Its Derivatives

Retrosynthetic Dissection and Key Synthetic Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 6-Bromo-5-chloro-2,3-dihydrobenzofuran, two primary retrosynthetic disconnections are logical.

The most common and robust disconnection involves breaking the C4a-O bond of the dihydrofuran ring. This leads back to a key intermediate: a substituted 2-allylphenol (B1664045). For the target molecule, this precursor would be 2-allyl-4-bromo-3-chlorophenol . This approach places the challenge on the synthesis and correct substitution pattern of this phenolic intermediate.

A second, alternative disconnection involves breaking the C5-Cl and C6-Br bonds, which suggests a synthesis route based on the late-stage halogenation of the parent 2,3-dihydrobenzofuran (B1216630) molecule or a monosubstituted derivative. This strategy's success is highly dependent on the directing effects of the substituents on the aromatic ring during electrophilic substitution.

Therefore, the two principal synthetic strategies are:

Cyclization Strategy: Synthesis of 2-allyl-4-bromo-3-chlorophenol followed by an intramolecular cyclization reaction to form the dihydrofuran ring.

Aromatic Functionalization Strategy: Synthesis of 2,3-dihydrobenzofuran followed by sequential chlorination and bromination.

The choice of strategy dictates the key precursors required, with the substituted phenol (B47542) being central to the cyclization approach and the unsubstituted dihydrobenzofuran core being the focus of the functionalization route.

Directed Halogenation Approaches for Aromatic Functionalization

This approach focuses on introducing the halogen atoms onto a pre-formed aromatic system. Achieving the specific 5-chloro-6-bromo substitution pattern requires careful control of regioselectivity, as the directing effects of existing substituents play a crucial role.

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing functional groups, including halogens, onto an aromatic ring. wikipedia.org In 2,3-dihydrobenzofuran, the ether oxygen is an activating group and an ortho, para-director. This means it directs incoming electrophiles to positions 5 (para) and 7 (ortho).

A sequential halogenation of the parent 2,3-dihydrobenzofuran presents a significant challenge. The first halogenation (e.g., chlorination with Cl₂ and a Lewis acid like FeCl₃) would preferentially occur at the more activated and sterically accessible C5 position to yield 5-chloro-2,3-dihydrobenzofuran. docbrown.info The subsequent bromination would then be directed by both the activating ether oxygen and the deactivating, ortho, para-directing chloro group. The combined effect would strongly favor substitution at the C7 position, not the desired C6 position. Therefore, direct sequential EAS on the unsubstituted 2,3-dihydrobenzofuran is not a viable route to the 6-bromo-5-chloro isomer.

An alternative EAS strategy involves the halogenation of a pre-functionalized phenol before cyclization. This allows the directing effects of the hydroxyl and other groups to be leveraged to install the halogens in the correct positions on the benzene (B151609) ring prior to forming the dihydrofuran ring.

Modern synthetic chemistry offers alternatives to classical EAS, including transition metal-catalyzed C-H activation and directed ortho-metalation (DoM). researchgate.netwikipedia.org DoM is a powerful technique for achieving regioselective functionalization that is often impossible with standard EAS reactions. organic-chemistry.orguwindsor.ca

In a DoM strategy, a directing metalation group (DMG) on the aromatic ring chelates with an organolithium reagent (like n-butyllithium), directing the deprotonation of a specific, adjacent C-H bond. wikipedia.org The resulting aryllithium species can then react with an electrophilic halogen source (e.g., hexachloroethane (B51795) for Cl, or 1,2-dibromoethane (B42909) for Br) to install a halogen atom with high precision.

For instance, a plausible DoM approach could start with a phenol protected with a suitable DMG, such as a carbamate (B1207046) group. By carefully choosing the starting material and the sequence of metalation and halogenation steps, one could potentially construct the desired 4-bromo-3-chloro-substituted phenol precursor required for the subsequent cyclization. This method offers superior regiocontrol compared to EAS but requires additional steps for the introduction and potential removal of the directing group. baranlab.org Boron-directed strategies, where a boronic acid group is first installed and then converted to a halogen, also provide a modern, metal-free alternative for precise halogenation. gu.se

Cyclization Reactions for Dihydrobenzofuran Ring Formation

The most convergent and widely used strategy for synthesizing 2,3-dihydrobenzofurans involves the formation of the heterocyclic ring from a functionalized, acyclic precursor. cnr.it This approach builds the target molecule from a phenol that already contains the correct halogen substitution pattern, thus avoiding the regioselectivity problems of late-stage halogenation.

The key step in this strategy is the intramolecular cyclization of a 2-allylphenol derivative. The required precursor, 2-allyl-4-bromo-3-chlorophenol, would first be synthesized, likely via a Claisen rearrangement of a corresponding allyl aryl ether or by direct allylation of 4-bromo-3-chlorophenol. Once this precursor is obtained, several methods can be employed to effect the ring-closing reaction.

Transition Metal-Catalyzed Cyclization: This is one of the most efficient methods. Catalysts based on palladium, rhodium, cobalt, or iridium can facilitate the intramolecular hydroaryloxylation of the phenolic hydroxyl group onto the allyl double bond. nih.govehu.eus These reactions often proceed under mild conditions with high yields and functional group tolerance. organic-chemistry.org A variety of catalytic systems have been developed for this transformation.

Acid-Catalyzed Cyclization: Brønsted or Lewis acids can promote the cyclization of 2-allylphenols. nih.govfrontiersin.org The reaction proceeds via protonation of the double bond to form a secondary carbocation, which is then trapped intramolecularly by the phenolic oxygen.

Photochemical and Radical Cyclization: Certain substrates can undergo cyclization upon exposure to light, often proceeding through radical intermediates. nih.govscienceopen.com Visible-light-mediated protocols represent a sustainable and mild approach for forming the dihydrobenzofuran ring. mdpi.com

The table below summarizes various catalytic systems reported for the synthesis of dihydrobenzofurans via intramolecular cyclization of substituted phenols.

| Catalyst/Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) Complexes | Transition Metal-Catalyzed | High efficiency and functional group tolerance; widely used for Heck and other coupling/cyclization cascades. | nih.govorganic-chemistry.org |

| Rhodium (Rh) Complexes | Transition Metal-Catalyzed | Enables C-H activation and [3+2] annulation strategies under mild conditions. | nih.govorganic-chemistry.org |

| Polyphosphoric Acid (PPA) | Brønsted Acid-Catalyzed | Strong acid promotes cyclization of ortho-allyl phenols at elevated temperatures. | nih.govfrontiersin.org |

| Visible Light / Photocatalyst | Photochemical Cyclization | Proceeds under mild, metal-free conditions; aligns with green chemistry principles. | nih.govmdpi.com |

| Copper (Cu) / Iron (Fe) Catalysts | Transition Metal-Catalyzed | Cost-effective metals used in various cyclization and rearrangement reactions to form the core structure. | nih.govgoogle.com |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be optimized by applying these principles. rasayanjournal.co.in

Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic cyclizations are inherently more atom-economical than routes requiring stoichiometric reagents.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. mdpi.com

Benign Solvents and Reagents: Whenever possible, using less hazardous solvents or running reactions in water or under solvent-free conditions is preferred. For halogenation, using greener systems like hydrogen peroxide with ammonium (B1175870) halides can be an alternative to elemental bromine or chlorine gas. researchgate.net

Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure, such as photocatalysis, reduces energy consumption. mdpi.comnih.gov

The table below outlines the 12 principles of green chemistry and their potential application in the synthesis of the target compound.

| Principle | Application in Synthesis |

|---|---|

| 1. Prevention | Choose reaction pathways that minimize waste, such as catalytic cyclizations over multi-step linear sequences with protecting groups. |

| 2. Atom Economy | Prioritize addition and cyclization reactions over substitution reactions that generate salt byproducts. |

| 3. Less Hazardous Syntheses | Replace hazardous reagents like elemental halogens with N-halosuccinimides or peroxide-based systems. researchgate.net |

| 4. Designing Safer Chemicals | (Not directly applicable to synthesis, but to product design). |

| 5. Safer Solvents & Auxiliaries | Use water, ethanol, or solvent-free conditions where feasible, avoiding chlorinated solvents. |

| 6. Design for Energy Efficiency | Utilize photocatalytic or microwave-assisted reactions that proceed at lower temperatures and shorter times. mdpi.comnih.gov |

| 7. Use of Renewable Feedstocks | Source starting phenols from renewable resources like lignin, if possible. |

| 8. Reduce Derivatives | Avoid unnecessary protecting groups by using chemoselective catalysts. |

| 9. Catalysis | Employ transition metal or acid catalysts for cyclization instead of stoichiometric reagents. nih.gov |

| 10. Design for Degradation | (Not directly applicable to synthesis, but to product lifecycle). |

| 11. Real-time Analysis | Use in-process monitoring to prevent byproduct formation and optimize reaction conditions. |

| 12. Safer Chemistry | Select reagents and conditions that minimize the potential for chemical accidents. |

Stereoselective and Asymmetric Synthesis Considerations (if applicable to relevant derivatization pathways)

While the synthesis of the parent this compound does not inherently involve the creation of a stereocenter, the derivatization of this core structure, particularly at the 2- and 3-positions, opens up avenues for stereoselective and asymmetric synthesis. The introduction of substituents at these positions can generate chiral centers, making the development of enantioselective methodologies highly valuable.

Several modern synthetic strategies for the asymmetric synthesis of 2,3-dihydrobenzofuran derivatives have been reported and can be conceptually applied to derivatives of this compound. One notable approach involves the domino annulation of salicyl N-phosphonyl imines with bromo malonates, catalyzed by cesium carbonate. This method has been shown to produce functionalized 2,3-dihydrobenzofurans in high chemical yields and with significant diastereoselectivity. rsc.orgrsc.org The use of enantiopure chiral salicyl N-phosphonyl imines allows for the transfer of chirality to the final product. rsc.org

Another powerful technique is biocatalysis. Engineered myoglobins have been successfully employed for the highly diastereo- and enantioselective cyclopropanation of benzofurans to afford stereochemically rich 2,3-dihydrobenzofurans. rochester.edu This enzymatic approach offers excellent control over stereochemistry, often yielding products with very high enantiomeric and diastereomeric excess. rochester.edu

Organocatalysis also presents a viable route to chiral 2,3-dihydrobenzofuran derivatives. For instance, quinine-derived bifunctional squaramides have been used as organocatalysts in the domino Friedel–Crafts/SN2 reaction of substituted phenols with α-bromonitroalkenes to yield dihydrobenzofurans with excellent enantioselectivity. nih.gov Furthermore, asymmetric phosphoric acid catalysts have been effective in the enantioselective [3+2] annulation of quinone monoimines with 3-hydroxymaleimides. nih.gov

These methodologies highlight the potential for creating chiral derivatives of this compound. By starting with an appropriately substituted precursor, these asymmetric strategies could be adapted to synthesize enantiomerically enriched compounds for various applications.

| Asymmetric Synthetic Method | Catalyst/Reagent | Key Features | Potential Applicability |

| Domino Annulation | Cesium Carbonate / Chiral Salicyl N-phosphonyl imines | High yields and diastereoselectivity. rsc.orgrsc.org | Synthesis of functionalized 2,3-disubstituted derivatives. |

| Biocatalytic Cyclopropanation | Engineered Myoglobins | High diastereo- and enantioselectivity. rochester.edu | Introduction of a cyclopropane (B1198618) ring at the 2,3-positions. |

| Organocatalytic Domino Reaction | Quinine-derived Squaramides | Excellent enantioselectivity. nih.gov | Synthesis of 2-nitro-3-substituted derivatives. |

| Asymmetric [3+2] Annulation | Asymmetric Phosphoric Acid | High enantioselectivity. nih.gov | Synthesis of spirocyclic derivatives. |

Comparative Analysis of Synthetic Efficiency and Regioselectivity

A common strategy for the synthesis of substituted 2,3-dihydrobenzofurans involves the cyclization of appropriately substituted phenols. For this compound, a plausible precursor would be a 2-allyl-4-bromo-5-chlorophenol. The intramolecular cyclization of such a precursor, often promoted by an acid or a transition metal catalyst, would need to proceed with high regioselectivity to yield the desired product.

The efficiency of various synthetic methods for 2,3-dihydrobenzofurans can be compared based on reported yields and reaction conditions. For example, metal-free, iodine-catalyzed methods for the synthesis of 3-aryl-2,3-dihydrobenzofurans from ortho-hydroxystilbenes have been reported with yields ranging from low to excellent (19–92%). nih.gov Transition metal-catalyzed approaches, such as those employing rhodium or palladium, often exhibit high efficiency and can provide access to a wide range of substituted dihydrobenzofurans. nih.gov For instance, rhodium-catalyzed C-H insertion reactions of aryldiazoacetates have been shown to produce 2,3-dihydrobenzofurans with excellent diastereoselectivity and high yields. nih.gov

Regioselectivity is a key challenge in the synthesis of polysubstituted aromatic compounds. In the context of this compound, the directing effects of the substituents on the aromatic ring of the precursor will play a crucial role in the outcome of electrophilic aromatic substitution reactions used to introduce the halogen atoms. The interplay between the activating hydroxyl group and the directing effects of the existing halogens must be carefully considered to achieve the desired substitution pattern. The choice of halogenating agent and reaction conditions can significantly influence the regioselectivity of the reaction.

| Synthetic Strategy | Key Reagents/Catalysts | Typical Yields | Regioselectivity Control |

| Intramolecular Cyclization of Alkenylphenols | Acid or Transition Metal | Moderate to High | Dependent on precursor structure. |

| Iodine-Catalyzed Cyclization | Iodine | 19-92% nih.gov | Controlled by the starting ortho-hydroxystilbene. |

| Rhodium-Catalyzed C-H Insertion | Dirhodium Carboxylates | High | High diastereoselectivity. nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Bromo 5 Chloro 2,3 Dihydrobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 6-Bromo-5-chloro-2,3-dihydrobenzofuran, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete picture of its molecular framework.

¹H NMR spectroscopy would be expected to show signals corresponding to the two aromatic protons and the four protons of the dihydrofuran ring. The protons on the five-membered ring would appear as two distinct triplets, integrating to two protons each, characteristic of the adjacent methylene (B1212753) groups (-CH₂-CH₂-). The aromatic region would display two singlets, consistent with the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy would reveal eight distinct carbon signals, corresponding to the four aromatic carbons (two substituted and two bearing a proton) and the two methylene carbons of the dihydrofuran ring.

To unambiguously assign each proton and carbon signal and confirm the connectivity, several multi-dimensional NMR experiments are essential:

Correlation Spectroscopy (COSY): This experiment would establish the connectivity between the protons on the C2 and C3 positions of the dihydrofuran ring, showing a clear cross-peak between these two methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methylene groups and the aromatic C-H to their respective carbon signals.

A summary of predicted NMR data is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H2 / C2 | ~4.6 (t) | ~72 | C3, C7a |

| H3 / C3 | ~3.2 (t) | ~30 | C2, C3a |

| H4 / C4 | ~7.4 (s) | ~129 | C3a, C5, C6 |

| H7 / C7 | ~7.3 (s) | ~112 | C5, C6, C7a |

| C3a | - | ~128 | H3, H4 |

| C5 | - | ~125 | H4, H7 |

| C6 | - | ~116 | H4, H7 |

| C7a | - | ~158 | H2, H7 |

Note: The chemical shifts are estimations based on related structures and may vary depending on the solvent and experimental conditions.

Computational chemistry offers powerful tools for predicting NMR chemical shifts, serving as a valuable aid in structural elucidation. researchgate.net Methods based on Density Functional Theory (DFT), such as B3LYP with a 6-311G(d,p) basis set, can calculate the magnetic shielding tensors for each nucleus. mdpi.com These theoretical values are then converted into chemical shifts by referencing them against a standard, like tetramethylsilane (B1202638) (TMS).

By comparing the computationally predicted ¹H and ¹³C NMR spectra with the experimental data, researchers can gain high confidence in the structural assignment. mdpi.com This approach is particularly useful for resolving ambiguities in the assignment of isomers or for understanding the electronic effects of the halogen substituents on the chemical shifts of the aromatic and aliphatic nuclei. mdpi.comrsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula is C₈H₆BrClO.

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, allowing for the unambiguous confirmation of this formula. The most notable feature in the mass spectrum would be the unique isotopic pattern arising from the presence of both bromine and chlorine.

Chlorine Isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%)

Bromine Isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)

This combination results in a characteristic cluster of peaks for the molecular ion (M⁺). The most abundant peak (M) would correspond to the molecule containing ³⁵Cl and ⁷⁹Br. A significant peak at M+2 would be observed, representing contributions from molecules with ³⁷Cl/⁷⁹Br and ³⁵Cl/⁸¹Br. A smaller peak at M+4 would correspond to the species with ³⁷Cl and ⁸¹Br.

| Ion | Isotopic Composition | Relative Mass | Expected Relative Intensity |

| [M]⁺ | C₈H₆⁷⁹Br³⁵ClO | 247.9318 | ~76% |

| [M+2]⁺ | C₈H₆⁸¹Br³⁵ClO / C₈H₆⁷⁹Br³⁷ClO | 249.9298 | 100% |

| [M+4]⁺ | C₈H₆⁸¹Br³⁷ClO | 251.9268 | ~32% |

Analysis of the fragmentation pathways under electron ionization (EI) would provide further structural information. Likely fragmentation could involve the loss of a bromine atom ([M-Br]⁺) or a chlorine atom ([M-Cl]⁺), followed by cleavage of the dihydrofuran ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands are expected in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the methylene groups.

Aromatic C=C Stretch: Several bands of varying intensity would be observed in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-O-C Stretch: Strong, characteristic bands for the aryl-alkyl ether linkage would appear in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

C-Br Stretch: A band typically found in the 500-650 cm⁻¹ region.

DFT calculations can be employed to compute the theoretical vibrational frequencies, which aids in the precise assignment of the experimental IR and Raman bands. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Asymmetric C-O-C Stretch | 1200 - 1250 |

| Symmetric C-O-C Stretch | 1020 - 1075 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield a three-dimensional model of the molecule. nih.gov

This analysis would confirm the atomic connectivity and provide precise measurements of all bond lengths, bond angles, and torsion angles. nih.gov A key piece of information would be the conformation of the five-membered dihydrofuran ring, which is typically found in a non-planar "envelope" or "twisted" conformation. Furthermore, the crystallographic data would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as halogen bonding or π–π stacking. nih.gov

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation and purity assessment of synthesized this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the compound. A reversed-phase method, likely using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, would be effective for separating the target compound from starting materials, by-products, and other impurities. The purity is typically determined by the relative area of the product peak in the chromatogram, often detected using a UV detector set to a wavelength where the aromatic ring absorbs strongly.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity analysis, especially for volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each eluting peak. This allows for the confirmation of the product's identity while simultaneously detecting and identifying any volatile impurities. Flash chromatography on silica (B1680970) gel is also a common method for purification after synthesis. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 6 Bromo 5 Chloro 2,3 Dihydrobenzofuran Analogues

Rational Design and Synthesis of Derivatives for SAR Exploration

The rational design of 6-bromo-5-chloro-2,3-dihydrobenzofuran analogues involves targeted modifications to probe interactions with biological targets and optimize druglike properties. The synthesis of these derivatives is approached through various strategic pathways, leveraging the versatility of the benzofuran (B130515) core.

Common synthetic strategies that can be employed for generating a library of analogues include:

Cyclization Reactions: One-pot cyclization of substituted phenols, such as 2-iodophenols or salicylaldehydes, with other reagents is a fundamental approach to constructing the core dihydrobenzofuran ring system. researchgate.netnih.gov

Palladium-Catalyzed Coupling: Techniques like the Suzuki-Miyaura and Negishi reactions are utilized to introduce diverse substituents onto the benzofuran scaffold. For instance, a brominated derivative can be coupled with various partners to create carbocyclic or heterocyclic analogues at specific positions. nih.govnih.gov

Modification of Precursors: Synthesis often begins with commercially available or readily prepared precursors like substituted salicylaldehydes or 2-hydroxyacetophenone. These are then subjected to a sequence of reactions, such as cyclization followed by reduction of specific functional groups (e.g., a nitro group to an amino group), to yield intermediates that can be further diversified. nih.gov

Dearomatizing Fluoroaroylation: A cooperative N-heterocyclic carbene (NHC)/photoredox catalysis method allows for the dearomatizing 2,3-fluoroaroylation of benzofurans, providing access to 2,3-difunctionalized dihydrobenzofurans with high diastereoselectivity. researchgate.net

Impact of Halogen Position and Substitution on Biological Recognition

The presence and positioning of halogen atoms on the benzofuran ring are critical determinants of biological activity. nih.gov Halogens like bromine and chlorine influence a molecule's properties through a combination of steric, electronic, and hydrophobic effects, significantly impacting its ability to bind to biological targets.

Key findings on the role of halogens in similar scaffolds include:

Halogen Bonding: Halogens can form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological molecule. This interaction can substantially improve binding affinity. nih.gov

Hydrophobicity and Electronics: The hydrophobic and electron-withdrawing nature of halogens can enhance a compound's cytotoxic or inhibitory properties. These characteristics can improve membrane permeability and modulate the electronic character of the aromatic system. nih.gov

Positional Importance: The position of the halogen is often more crucial than its specific type (e.g., Cl, Br, F). nih.gov For instance, in some classes of N-phenyl substituted benzofurans, maximum activity is recorded when a halogen is placed at the para position of the N-phenyl ring. nih.gov In other cases, substitution at different positions can lead to dramatic shifts in potency. For example, in a series of glycine (B1666218) antagonists, the introduction of a chlorine at position 7 resulted in a 70-fold increase in potency, while an iodine at position 5 led to a 1000-fold increase. drugdesign.org

For this compound, the specific arrangement of bromine at position 6 and chlorine at position 5 creates a distinct electronic and steric profile. SAR studies on its analogues would involve synthesizing isomers with these halogens at different positions (e.g., 5-bromo-6-chloro) or replacing them with other halogens like fluorine or iodine to determine the optimal substitution pattern for a given biological target.

| Modification | Observed Effect | Potential Rationale | Reference |

|---|---|---|---|

| Addition of Br, Cl, or F to the benzofuran ring | Significant increase in anticancer activities | Formation of "halogen bonds" which improves binding affinity. | nih.gov |

| Halogen at para position of an N-phenyl ring | Recorded maximum cytotoxic activity | Favorable hydrophobic interactions. | nih.gov |

| Substitution of F with Cl on a styrylquinoline ring | Enhancement of antiplasmodial activity | Improved steric and electronic interactions with the target. | nih.gov |

| Presence of two adjacent chloro groups | Detrimental to anticancer activity | Unfavorable electronic or steric effects. | nih.gov |

Systematic Structural Modifications and Their Biological Consequences

Beyond altering the halogenation pattern, systematic modifications to other parts of the this compound molecule are essential for comprehensive SAR studies. These modifications can involve altering the dihydrofuran ring, adding substituents to the benzene (B151609) ring, or attaching various side chains.

Examples of systematic modifications and their outcomes in related dihydrobenzofuran and benzofuran systems are:

Saturation of Double Bonds: In certain hybrid dihydrobenzofuran neolignans, the presence of a C-7'/C-8' double bond next to the aromatic ring is vital for cytotoxicity. Reducing this double bond can decrease activity by tenfold or more, indicating the importance of rigidity or specific electronic properties. nih.gov

Addition of Side Chains: The introduction of specific side chains can dramatically enhance activity. For example, adding an N-phenethyl carboxamide group to a 5-chlorobenzofuran-2-carboxamide (B3262294) scaffold significantly boosts its antiproliferative activity. nih.gov

Hybridization with Other Heterocycles: Incorporating other heterocyclic moieties like imidazole (B134444) or triazole can lead to potent cytotoxic agents. However, the specific combination is crucial; some benzofuran-triazole hybrids exhibit excellent thrombolysis activity but poor anticancer effects. nih.gov

Influence of Methoxy (B1213986) Groups: The presence of methoxy substituents can be beneficial. In one study, the lack of a methoxy group, coupled with two halogen-substituted rings, was detrimental to activity, resulting in no cytotoxicity. nih.gov

These examples demonstrate that even small structural changes can lead to profound differences in biological effect. For this compound, a systematic approach would involve synthesizing derivatives with modifications at positions 2, 3, 4, and 7 to fully map the SAR landscape.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. youtube.comwikipedia.org For a series of this compound analogues, a QSAR model would take the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Descriptors) + error wikipedia.org

The process involves several key steps:

Data Set Generation: A series of analogues is synthesized, and their biological activity (e.g., IC₅₀, EC₅₀) is measured experimentally.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include:

Electronic Descriptors: Hammett constants (sigma, σ), dipole moment, and charges on specific atoms, which describe the electronic effects of substituents. youtube.comnih.gov

Hydrophobic Descriptors: Partition coefficient (logP) or hydrophobic constants (pi, π), which quantify the molecule's lipophilicity. youtube.com

Steric Descriptors: Taft parameters (Eₛ) or molar refractivity, which describe the size and volume of substituents. nih.gov

Topological Descriptors: Indices that describe molecular connectivity and shape. nih.gov

Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are used to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). chalcogen.ro

Validation: The model's predictive power is rigorously tested using techniques like cross-validation (e.g., leave-one-out) and by using the model to predict the activity of new, untested compounds. wikipedia.orgchalcogen.ro

A successful QSAR model for this compound analogues could predict the activity of novel derivatives before their synthesis, thereby guiding the rational design of more potent and selective compounds.

Pharmacophore Elucidation and Ligand Mapping

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological effect. For this compound and its analogues, a pharmacophore model would define the key interaction points required for binding to a target receptor or enzyme.

The key components of a pharmacophore for this class of compounds could include:

Halogen Bond Donors: The bromine and chlorine atoms.

Hydrophobic Regions: The aromatic benzene ring.

Hydrogen Bond Acceptors: The oxygen atom in the dihydrofuran ring.

Aromatic Centers: The benzene ring itself.

Elucidation of the pharmacophore is often achieved through a combination of computational and experimental techniques:

Ligand-Based Methods: When the structures of multiple active compounds are known but the target structure is not, their common features are aligned to build a pharmacophore hypothesis.

Structure-Based Methods: If the 3D structure of the biological target is available (e.g., from X-ray crystallography), the interactions between the ligand and the target can be directly analyzed to identify key binding features. This is often done using molecular docking simulations. nih.govnih.gov

Ligand-Steered Modeling: This advanced technique uses known ligands to help shape and optimize the binding site of a homology-modeled receptor, providing a more accurate picture of the ligand-receptor complex. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries for new compounds with different chemical scaffolds that fit the model, potentially leading to the discovery of novel lead compounds. nih.gov

Computational Chemistry and Molecular Modeling of 6 Bromo 5 Chloro 2,3 Dihydrobenzofuran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations can predict molecular geometry, electronic energies, and reactivity indices, offering a detailed picture of the molecule's stability and chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its balance of accuracy and computational efficiency. For halogenated benzofurans, DFT is employed to investigate how substituents influence the electronic properties of the core structure. DFT calculations can elucidate the impact of the electron-withdrawing bromine and chlorine atoms on the aromatic ring and the dihydrofuran moiety of 6-bromo-5-chloro-2,3-dihydrobenzofuran.

Studies on similar halogenated aromatic compounds have shown that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict geometric parameters, vibrational frequencies, and electronic properties. rsc.orgmdpi.com For this compound, DFT would be instrumental in:

Determining the optimized molecular geometry: Identifying the most stable three-dimensional arrangement of atoms.

Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For a series of 2,3-dihydrobenzofuran-2-carboxylates, HOMO-LUMO gaps were calculated to be in the range of 0.16533 to 0.29371 eV. researchgate.net

Mapping the Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution and is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. The electronegative halogen atoms in this compound would be expected to create regions of positive electrostatic potential on the adjacent carbon atoms, influencing their reactivity.

Predicting Spectroscopic Properties: DFT can be used to simulate NMR and IR spectra, which are crucial for the characterization of the synthesized compound.

Investigations into benzofuran (B130515) derivatives have utilized DFT to assess their antioxidant activities by calculating bond dissociation energies (BDE) and ionization potentials. rsc.org Similarly, DFT has been used to understand the reactivity of benzofuran derivatives in various chemical reactions, such as electrooxidation. nih.gov

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. Given that many benzofuran and dihydrobenzofuran derivatives exhibit biological activity, molecular docking is a key tool to hypothesize their mechanism of action. nih.govorientjchem.org

For this compound, docking simulations would involve placing the molecule into the binding pocket of a target protein and scoring the different poses based on a force field. The results can provide insights into:

Binding Affinity: A scoring function estimates the free energy of binding (often expressed in kcal/mol), which indicates the strength of the interaction. Lower binding energy values suggest a more stable complex. For instance, docking studies of various dihydrobenzofuran derivatives have reported binding energies ranging from -6.0 to -7.5 kcal/mol against microbial proteins. researchgate.net In another study, benzofuran derivatives showed binding affinities as high as -10.2 kcal/mol against certain protein targets. orientjchem.org

Binding Pose: The simulation reveals the most likely three-dimensional orientation of the ligand within the protein's active site.

Key Interactions: It identifies specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein. The bromine and chlorine atoms of this compound could potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

The following table summarizes representative binding affinities of various benzofuran derivatives from molecular docking studies, which could be analogous to what might be expected for this compound.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) |

| Dihydrobenzofuran-2-carboxylates | Fungal/Bacterial Proteins | -6.0 to -7.5 researchgate.net |

| Benzofuran-1,2,3-triazole hybrids | EGFR-TKD | -7.9 (reference ligand) nih.gov |

| Benzofuran-triazine derivatives | Dihydrofolate reductase (DHFR) | Not specified, but good interaction noted nih.gov |

| Novel Benzofuran derivatives | 3EQM, 4HOE, 1XFF | -9.1 to -10.2 orientjchem.org |

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing a more realistic representation of the binding event in a simulated physiological environment.

For a complex of this compound with a target protein, an MD simulation could:

Assess the Stability of the Binding Pose: By running the simulation for tens or hundreds of nanoseconds, one can observe whether the ligand remains stably bound in the pose predicted by docking. Studies on benzofuran inhibitors have utilized simulations of up to 100 ns to confirm the convergence and stability of the complex. nih.gov

Analyze Conformational Changes: MD simulations can reveal how the protein and ligand adapt to each other upon binding.

Calculate Binding Free Energies: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy with higher accuracy than docking scores. For example, the binding free energy for a benzofuran-based inhibitor of Polyketide Synthase 13 was calculated to be -51.43 kcal/mol. nih.gov

Identify Persistent Interactions: It allows for the analysis of the duration and frequency of specific interactions (e.g., hydrogen bonds) over the course of the simulation.

Conformational Analysis and Energy Minimization Studies

The biological activity and reactivity of a flexible molecule are often dependent on its three-dimensional conformation. The 2,3-dihydrobenzofuran (B1216630) core is not perfectly planar, and the dihydrofuran ring can adopt different conformations. Conformational analysis aims to identify the stable, low-energy conformations of a molecule.

For this compound, these studies would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process identifies the global and local energy minima on the potential energy surface. Quantum mechanical methods are often used for accurate energy calculations of the identified conformers. Studies on related fused furan (B31954) ring systems have highlighted the conformational stiffness introduced by the ring fusion and its influence on pseudorotational preferences. researchgate.net The results of a conformational analysis are crucial for selecting the correct conformer to use in subsequent docking and MD studies, as the bioactive conformation may not be the global minimum energy structure.

Prediction of Ligand-Receptor Binding Modes and Selectivity

Computational methods are invaluable for predicting how a ligand will bind to a receptor and for understanding the basis of its selectivity for one receptor over another. The specific substitution pattern of this compound will dictate its binding mode and selectivity.

The presence and position of the halogen atoms are critical. For example, studies on 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines showed that the addition of a bromine atom significantly increased binding energy, contributing 2.4-3.2 kcal/mol. nih.gov This effect was greater than what would be expected from simple hydrophobicity, suggesting a specific, favorable interaction with the receptor. nih.gov Similarly, the placement of substituents on the benzofuran ring has been shown to be crucial for selectivity towards different estrogen receptor subtypes. nih.gov

By docking this compound into the active sites of various related proteins, it is possible to predict its selectivity profile. The predicted binding modes can be analyzed to understand why it might bind more strongly to one protein over another. For example, the presence of a halogen bond donor in the active site of one protein could lead to a highly favorable interaction with the bromine or chlorine atom of the ligand, resulting in high affinity and selectivity.

The table below illustrates how substitutions on the benzofuran scaffold can influence biological activity, providing a basis for predicting the role of the bromo and chloro substituents in this compound.

| Compound/Substitution | Biological Target/Activity | Key Finding |

| 7-bromo-1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane | 5-HT2 receptors | Bromine addition significantly increases binding energy. nih.gov |

| 7-substituted 2-phenyl-benzofurans | Estrogen Receptor beta | Lipophilic groups at the 7-position enhance potency and selectivity. nih.gov |

| Pyrrolidinyl benzofurans | α4β2 nicotinic acetylcholine (B1216132) receptors | Hydroxylation at specific positions on the benzene (B151609) ring increases receptor affinity and selectivity. unimi.it |

| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Cancer cell lines | The position of the halogen is a key determinant of cytotoxic activity. nih.gov |

Potential Applications and Therapeutic Avenues for 6 Bromo 5 Chloro 2,3 Dihydrobenzofuran Derivatives in Pre Clinical Research

Exploration in Anticancer Research

The benzofuran (B130515) nucleus, particularly when halogenated, is a significant pharmacophore in the design of potential anticancer agents. nih.govscienceopen.com The introduction of bromine and chlorine atoms into the benzofuran ring has been shown to markedly increase cytotoxic activities. nih.govnih.gov This enhanced effect is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its molecular targets. nih.gov

Research into various brominated and chlorinated benzofuran derivatives has revealed multiple mechanisms of anticancer action. Some compounds exhibit pro-oxidative effects, leading to an increase in reactive oxygen species within cancer cells, which can trigger programmed cell death, or apoptosis. researchgate.net The induction of apoptosis has been confirmed through various assays, including Annexin V-FITC tests and analysis of caspase-3/7 activity. researchgate.net Structure-activity relationship (SAR) analyses suggest that the specific placement of halogen atoms on the benzofuran ring is a critical factor in determining the compound's biological activity. nih.gov Furthermore, the combination of a dihydrobenzofuran core with other heterocyclic structures like oxadiazole has yielded hybrid molecules with potent anti-liver cancer properties. researchgate.net

Targeting Specific Cancer Cell Lines

Derivatives of halogenated benzofurans and dihydrobenzofurans have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines in vitro. This targeted activity underscores their potential as scaffolds for developing selective anticancer therapies. Research has identified potent activity in cell lines representing leukemia, lung, breast, cervical, and liver cancers. nih.govnih.govresearchgate.net

For instance, certain bromobenzofuran-oxadiazole hybrids have shown excellent therapeutic efficacy against the HepG2 liver cancer cell line. researchgate.net Other studies have highlighted compounds with high cytotoxicity against both human breast cancer cell lines (MCF-7 and MDA-MB-231) and lung cancer cell lines (A549 and H1299). researchgate.net The table below summarizes the activity of various related halogenated benzofuran derivatives against specific cancer cell lines as reported in preclinical studies.

| Cancer Type | Cell Line | Observation | Source |

|---|---|---|---|

| Leukemia | K562, HL60 | Derivatives showed remarkable cytotoxic activity. nih.gov Pro-apoptotic properties were confirmed. researchgate.net | nih.govresearchgate.net |

| Cervical Cancer | HeLa | Compounds demonstrated significant cytotoxic effects. nih.govresearchgate.net | nih.govresearchgate.net |

| Lung Cancer | A549, H1299 | High cytotoxic activity was observed for specific derivatives. researchgate.net | researchgate.net |

| Breast Cancer | MCF-7, MDA-MB-231 | Compounds induced apoptosis and inhibited cell migration. researchgate.net | researchgate.net |

| Liver Cancer | HepG2 | A bromobenzofuran-oxadiazole hybrid showed prominent inhibitory effects. researchgate.net | researchgate.net |

| Colon Cancer | HCT116 | Fluorinated dihydrobenzofuran derivatives demonstrated anticancer effects. researchgate.net | researchgate.net |

Investigation of Antimicrobial and Antifungal Potency

The benzofuran scaffold is a key component in compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. rsc.org Halogenation of this core structure is a known strategy to enhance potency. SAR studies have indicated that chlorination of the benzofuran ring, in particular, can boost both antibacterial and antifungal capabilities. rsc.org

Derivatives have been synthesized and tested against various pathogens. For example, certain functionalized benzofuranyl pyrazole (B372694) scaffolds containing chloro and bromo groups demonstrated superior activity against bacterial strains compared to non-halogenated analogues. rsc.org In antifungal research, benzofuran-based amidrazones were found to have promising potency against fungal species like Aspergillus fumigatus and Candida albicans. rsc.org The data suggest that these derivatives could serve as leads for developing new agents to combat microbial and fungal infections. rsc.org

| Organism Type | Specific Pathogen | Observation | Source |

|---|---|---|---|

| Bacteria | Pseudomonas aeruginosa | Chloro and fluoro substituted derivatives showed significant activity. rsc.org | rsc.org |

| Bacteria | Escherichia coli | Chloro substituted derivatives demonstrated notable antibacterial activity. rsc.org | rsc.org |

| Fungi | Aspergillus fumigatus | Benzofuran-based amidrazones showed promising antifungal effects. rsc.org | rsc.org |

| Fungi | Candida albicans | Derivatives demonstrated potent antifungal activity. rsc.org | rsc.org |

| Fungi | Cryptococcus neoformans | Benzofuran-5-ol derivatives showed potent inhibition of fungal growth. rsc.org | rsc.org |

Role in Anti-inflammatory and Immunomodulatory Studies

Chronic inflammation is a key factor in the progression of many diseases, including cancer and neurodegenerative disorders. researchgate.netresearchgate.net Benzofuran and dihydrobenzofuran derivatives have been investigated for their potential to modulate inflammatory pathways. researchgate.net

Specific halogenated benzofuran compounds have been shown to suppress inflammation stimulated by lipopolysaccharides by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2. researchgate.net Furthermore, some derivatives have demonstrated the ability to inhibit the release of proinflammatory cytokines, such as interleukin 6 (IL-6), from cancer cells, suggesting a dual role in targeting both cancer and its associated inflammatory microenvironment. researchgate.net The anti-inflammatory properties of these compounds make them interesting candidates for further investigation in inflammation-driven pathologies. scienceopen.com

Potential in Neurological and CNS-related Research (e.g., receptor modulation)

The 2,3-dihydrobenzofuran (B1216630) structure is being explored for its therapeutic potential in disorders of the central nervous system (CNS). researchgate.net Derivatives of this scaffold have shown promise as neuroprotective agents, with activities relevant to conditions like Alzheimer's disease, Parkinson's disease, and epilepsy. nih.govresearchgate.net

One area of investigation is the modulation of neurotransmitter systems. Dihydrobenzofuran derivatives have been identified as potential modulators of N-methyl-d-aspartate (NMDA) receptors, which are crucial in synaptic plasticity and neurological function. researchgate.net Additionally, certain selanyl-2,3-dihydrobenzofurans have been shown to be effective inhibitors of monoamine oxidase B (MAO-B), an enzyme whose dysregulation is implicated in neurodegenerative disorders. nih.gov Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is another therapeutic strategy for Alzheimer's disease, and novel benzofuran derivatives have been synthesized and evaluated as promising AChE inhibitors. nih.govresearchgate.net The antioxidant properties of the benzofuran core also contribute to its neuroprotective profile by helping to mitigate oxidative stress, a key factor in neuronal damage. nih.gov

Applications as Synthetic Intermediates for Advanced Chemical Structures

Beyond its direct biological activities, the 6-Bromo-5-chloro-2,3-dihydrobenzofuran structure serves as a valuable and versatile synthetic intermediate in organic chemistry. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the aromatic ring provides strategic handles for chemists to build more complex molecules.

Halogenated aromatic compounds are fundamental building blocks in cross-coupling reactions, such as the Suzuki, Heck, and Stille couplings. rsc.org For example, a bromo-substituted benzofuran precursor, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, has been used as a starting material in the total synthesis of ailanthoidol, a naturally occurring bioactive compound. rsc.org The bromine atom in such a structure can be selectively replaced with a wide variety of other functional groups or coupled with other molecules to construct larger, more intricate chemical architectures. rsc.org The differential reactivity of bromine and chlorine can also be exploited for sequential, site-selective modifications. This makes this compound and similar scaffolds powerful platforms for generating libraries of diverse compounds for drug discovery and materials science. scienceopen.comnih.gov

Future Directions and Emerging Research Opportunities for 6 Bromo 5 Chloro 2,3 Dihydrobenzofuran

Development of Novel and Sustainable Synthetic Routes

While 6-Bromo-5-chloro-2,3-dihydrobenzofuran is available from commercial suppliers, the development of novel and sustainable synthetic routes is a key area of future research. bldpharm.com Current research on the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives has focused on methods such as intramolecular cyclization of propargyl ethers, the reaction of phenols with allylic halides, and intramolecular Heck reactions. Future efforts for synthesizing this compound and its analogs could focus on environmentally friendly approaches.

Key areas for development include:

Catalytic Systems: Exploration of novel catalytic systems, such as gold-catalyzed intramolecular hydroalkoxylation of allenes or the use of recyclable copper catalysts, could lead to more efficient and sustainable synthetic pathways.

Flow Chemistry: The application of flow chemistry could enable safer, more scalable, and highly controlled production of this compound.

These advancements will be crucial for the cost-effective and environmentally responsible production of this important chemical building block for research and development.

Identification and Validation of New Biological Targets

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The specific substitution pattern of this compound, featuring both bromine and chlorine atoms, suggests its potential for interaction with a variety of biological targets. Structure-activity relationship (SAR) studies on various 2,3-dihydrobenzofuran derivatives have consistently shown that the presence of a halogen atom at the 5-position is crucial for their biological activity.

Future research should focus on screening this compound and its derivatives against a diverse array of new biological targets to uncover novel therapeutic applications. Promising areas for investigation include:

Oncology: Derivatives of 2,3-dihydrobenzofuran have demonstrated potential as anticancer agents. Further studies could explore the efficacy of this compound-based compounds against various cancer cell lines and their potential to inhibit key cancer-related enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).

Neurodegenerative Diseases: The scaffold has been investigated for its potential in treating neurodegenerative diseases. New derivatives of this compound could be evaluated as inhibitors of enzymes such as monoamine oxidase B (MAO-B) for Parkinson's disease or acetylcholinesterase (AChE) for Alzheimer's disease.

Inflammatory Diseases: 2,3-Dihydrobenzofuran-based compounds have shown promise as inhibitors of enzymes involved in inflammation, such as phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).

Metabolic Disorders: There is potential for developing inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and protein tyrosine phosphatase 1B (PTP1B) for the treatment of type 2 diabetes and obesity. Derivatives have also been investigated as inhibitors of α-glucosidase and xanthine (B1682287) oxidase.

Infectious Diseases: The dihydrobenzofuran scaffold has been identified as a promising starting point for the development of new anti-tubercular and antifungal agents.

The table below summarizes the potential biological targets for derivatives of the 2,3-dihydrobenzofuran scaffold.

| Therapeutic Area | Potential Biological Target |

| Oncology | Cancer Cell Lines (e.g., MCF-7, A549, HCT116), Indoleamine 2,3-dioxygenase 1 (IDO1) |

| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE) |

| Inflammatory Diseases | Phosphodiesterase 4 (PDE4), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) |

| Metabolic Disorders | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), Protein Tyrosine Phosphatase 1B (PTP1B), α-glucosidase, Xanthine Oxidase (XO) |

| Glaucoma | Carbonic Anhydrase II (CAII) |

| Depression | Monoamine Oxidase A (MAO-A) |

| Infectious Diseases | Mycobacterium tuberculosis, Pathogenic Fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) |

Integration with High-Throughput Screening Technologies

To expedite the discovery of new biological activities for this compound, its integration with high-throughput screening (HTS) technologies is essential. HTS allows for the rapid assessment of a large number of compounds against various biological targets. By incorporating this compound and a library of its derivatives into HTS campaigns, researchers can efficiently identify promising lead compounds for further development.

Future HTS efforts should encompass a wide range of assays, including:

Biochemical assays to identify enzyme inhibitors.

Cell-based assays to assess effects on cellular pathways and cytotoxicity.

Phenotypic screening to discover compounds with desired effects in complex biological systems.

Exploration of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Approaches

Modern drug discovery techniques like Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) offer powerful strategies for developing potent and selective inhibitors. The 2,3-dihydrobenzofuran scaffold has been successfully utilized in FBDD to discover an inhibitor of IDO1.

For this compound, these approaches can be applied as follows:

SBDD: If the three-dimensional structure of a target protein is known, SBDD can be used to design novel derivatives of this compound that bind with high affinity and selectivity. The bromine and chlorine atoms can be strategically utilized to form halogen bonds with the target protein, enhancing binding.

FBDD: this compound can be used as a starting fragment in FBDD campaigns. By identifying weak-binding fragments and then growing or linking them, more potent lead compounds can be developed.

Multidisciplinary Research Collaborations in Chemical Biology and Medicinal Chemistry

Realizing the full therapeutic potential of this compound will require a multidisciplinary approach. Collaborations between synthetic chemists, medicinal chemists, biologists, and pharmacologists are crucial for a comprehensive research and development program.

Key areas for collaboration include:

Synthesis and Library Development: Synthetic chemists can focus on developing efficient synthetic routes and creating diverse libraries of this compound derivatives.

Biological Screening and Target Identification: Biologists can perform HTS and other assays to identify the biological targets of these compounds.

Lead Optimization: Medicinal chemists can use SBDD and FBDD approaches to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Preclinical Development: Pharmacologists can evaluate the in vivo efficacy and safety of the most promising drug candidates.

Through such collaborative efforts, the scientific community can unlock the full potential of this compound as a valuable scaffold for the development of new medicines.

Q & A

Q. Table 1: Synthetic Route Optimization

| Parameter | Condition 1 (Bromination) | Condition 2 (Chlorination) |

|---|---|---|

| Reagent | NBS, AIBN | Cl₂, FeCl₃ |

| Solvent | CCl₄ | DCM |

| Temperature | 70°C | 0–5°C |

| Yield | 85% | 78% |

| Reference |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Signal | Expected Value |

|---|---|---|

| 1H NMR (CDCl₃) | H-7 (aromatic) | δ 7.12 (d, J=8.4 Hz) |

| 13C NMR (CDCl₃) | C-6 (Br-substituted) | 115.2 ppm |

| HRMS (ESI+) | [M+H]⁺ | 248.9400 (C₈H₆BrClO⁺) |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.